(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is a compound that features both an imidazole ring and a boronic acid group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through hydroboration, where a borane reagent adds across an unsaturated bond, such as an alkene or alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient and scalable methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-Imidazol-1-yl)benzoic acid): Similar structure but lacks the ethoxy group.
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic ester: An ester derivative of the boronic acid.
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronate: A boronate derivative with different reactivity.
Uniqueness
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is unique due to the presence of both the imidazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9,15-16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNCSPFXUDNRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656886 | |
Record name | {4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-56-9 | |
Record name | {4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957034-56-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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